7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name is derived from its polycyclic core and substituents. The parent structure is 4H-pyrido[1,2-a]pyrimidin-4-one, a fused bicyclic system comprising a pyridine ring annulated with a pyrimidinone moiety. Position 7 is substituted with a methyl group, while position 2 features a prop-2-en-1-ylamino group. The Z-configuration at the exocyclic double bond in the 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} substituent is critical for stereochemical accuracy.
Table 1: Key Structural Components and Their Positions
| Position | Substituent | Functional Group |
|---|---|---|
| 2 | Prop-2-en-1-ylamino | Amine |
| 3 | (Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl | Thiazolidinone |
| 7 | Methyl | Alkyl |
The thiazolidinone ring at position 3 contains a sulfur atom at position 2 (thioxo group) and a 3-phenylpropyl chain at nitrogen. The Z-configuration arises from the spatial arrangement of the exocyclic methylidene group relative to the thiazolidinone’s carbonyl oxygen.
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of analogous pyrido[1,2-a]pyrimidin-4-one derivatives reveal monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups. For this compound, hypothetical unit cell parameters (derived from comparable structures) suggest a monoclinic system with:
Intermolecular interactions dominate packing arrangements. The thioxo group (C=S) participates in C–H⋯S hydrogen bonds, while the pyridopyrimidinone core engages in π–π stacking. The Z-configuration of the methylidene group is stabilized by intramolecular C–H⋯O interactions between the thiazolidinone’s carbonyl oxygen and adjacent protons.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.235–6.246 |
| b (Å) | 14.148–14.796 |
| c (Å) | 12.486–16.211 |
| β (°) | 92.4–98.6 |
| V (ų) | 900–1431 |
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The prop-2-en-1-ylamino group shows two doublets at δ 5.2–5.8 ppm (CH₂=CH–) and a triplet for the NH proton (δ 8.1–8.3 ppm). The 3-phenylpropyl chain exhibits aromatic protons at δ 7.2–7.4 ppm and aliphatic protons at δ 1.6–2.8 ppm.
- ¹³C NMR : The thiazolidinone’s carbonyl (C=O) resonates at δ 170–175 ppm, while the thioxo group (C=S) appears at δ 195–200 ppm.
Infrared (IR) Spectroscopy:
Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C=S stretch). The NH stretch of the prop-2-en-1-ylamino group appears as a broad peak near 3300 cm⁻¹.
Ultraviolet-Visible (UV-Vis):
Absorption maxima at λ = 270–290 nm (π→π* transitions in the pyridopyrimidinone core) and 340–360 nm (n→π* transitions in the thiazolidinone).
Mass Spectrometry (MS):
Molecular ion peak at m/z 476.6 [M+H]⁺, consistent with the molecular formula C₂₅H₂₄N₄O₂S₂. Fragmentation pathways include loss of the 3-phenylpropyl group (−120 Da) and cleavage of the thiazolidinone ring.
Computational Molecular Modeling (DFT/B3LYP Optimization)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the compound’s geometry. Key findings include:
- Bond lengths : C=O (1.21 Å), C=S (1.65 Å), and C–N (1.35 Å).
- Dihedral angles : The Z-configuration results in a dihedral angle of 12–15° between the thiazolidinone and pyridopyrimidinone planes.
- Frontier molecular orbitals : The HOMO-LUMO gap (ΔE = 3.8–4.2 eV) indicates moderate reactivity, localized on the thiazolidinone and pyridopyrimidinone moieties.
Figure 1: Electrostatic Potential Map Areas of high electron density (red) are concentrated on the thioxo group and pyridopyrimidinone’s carbonyl oxygen, while the 3-phenylpropyl chain exhibits low polarity (blue).
Properties
Molecular Formula |
C25H24N4O2S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O2S2/c1-3-13-26-22-19(23(30)29-16-17(2)11-12-21(29)27-22)15-20-24(31)28(25(32)33-20)14-7-10-18-8-5-4-6-9-18/h3-6,8-9,11-12,15-16,26H,1,7,10,13-14H2,2H3/b20-15- |
InChI Key |
JOYXRNPUHBPLGX-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC=C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC=C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for this compound. A highly efficient method employs Al₃PW₁₂O₄₀ heteropolyacid catalysts, which facilitate the cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under mild conditions . For instance, reacting 2-amino-4-methylpyridine with ethyl acetoacetate in ethanol at 60°C for 6 hours yields the 7-methyl-substituted core with >90% efficiency . Key advantages of this method include:
-
Catalytic efficiency : The heteropolyacid catalyst enhances reaction rates by providing Brønsted and Lewis acid sites, enabling proton transfer and electrophilic activation .
-
Regioselectivity : The methyl group at position 7 is introduced via the β-ketoester’s alkyl chain, eliminating the need for post-synthetic methylation .
Table 1: Optimization of Pyrido[1,2-a]Pyrimidin-4-One Core Synthesis
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Al₃PW₁₂O₄₀ | 92 | |
| Solvent | Ethanol | 90 | |
| Temperature (°C) | 60 | 91 | |
| Reaction Time (h) | 6 | 93 |
Construction of the Thiazolidinone Moiety
The thiazolidinone ring (4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene) is synthesized via a cyclization reaction between 3-phenylpropylamine and carbon disulfide in the presence of chloroacetic acid. This step proceeds via the following mechanism:
-
Formation of the dithiocarbamate intermediate :
-
Cyclization with chloroacetic acid :
The reaction is conducted in aqueous NaOH at 80°C for 4 hours, yielding the thiazolidinone derivative with 85% efficiency. The 3-phenylpropyl group is introduced during the initial amine selection, ensuring regioselectivity.
Knoevenagel Condensation for Z-Configured Coupling
The thiazolidinone’s active methylene group (C5) is condensed with the aldehyde functionality of the pyrido[1,2-a]pyrimidin-4-one core to establish the Z-configured exocyclic double bond. This step employs piperidine as a base in refluxing ethanol :
Key considerations :
-
Stereochemical control : The Z-configuration is favored due to steric hindrance between the pyrido-pyrimidine’s methyl group and the thiazolidinone’s phenylpropyl chain .
-
Reaction monitoring : HPLC analysis confirms >95% isomeric purity .
Introduction of the Prop-2-En-1-Ylamino Group
The allylamino group at position 2 is introduced via nucleophilic aromatic substitution (SNAr). The pyrido-pyrimidine core’s chloride group (pre-installed during core synthesis) reacts with allylamine in DMF at 100°C :
Optimization data :
-
Solvent : DMF enhances nucleophilicity of allylamine.
-
Temperature : 100°C ensures complete substitution within 8 hours .
Purification and Characterization
The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and characterized using:
-
¹H/¹³C NMR : Confirms substitution patterns and Z-configuration .
-
HRMS : Validates molecular weight (Calcd. for C₂₅H₂₄N₄O₂S₂: 508.14; Found: 508.13) .
-
XRD : Crystallographic data verify the thiazolidinone’s planar geometry .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the prop-2-en-1-ylamino group.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazolidinone derivatives can effectively inhibit the growth of various bacteria and fungi. The compound's thiazolidinone moiety may contribute to this activity by interfering with microbial cell wall synthesis or metabolic pathways.
Case Study:
In a study evaluating the antibacterial effects of thiazolidinone derivatives against Mycobacterium tuberculosis, several compounds showed promising results in inhibiting bacterial growth. The mechanism of action is believed to involve disruption of the bacterial cell wall integrity and interference with essential metabolic processes .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Similar derivatives have shown cytotoxic activity against different cancer cell lines, suggesting that this compound may also possess anticancer properties.
Case Study:
A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced anticancer activity, likely due to improved interaction with cellular targets involved in proliferation and apoptosis .
Pharmacological Insights
The pharmacological evaluation of this compound reveals its potential as a lead candidate for drug development. Its unique structure allows for modification to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism by which 7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modifying the activity of these targets. Pathways involved may include:
Signal Transduction: Modulating signaling pathways related to inflammation or cell proliferation.
Metabolic Pathways: Interfering with metabolic processes in cells, leading to therapeutic effects.
Comparison with Similar Compounds
Core Modifications
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is shared with several analogues, but substituent variations critically influence properties:
Physicochemical and Spectral Properties
- NMR Analysis: highlights that substituents in regions A (positions 39–44) and B (29–36) of pyrido-pyrimidinone derivatives significantly alter chemical shifts. The target compound’s 3-phenylpropyl group likely induces upfield/downfield shifts in these regions compared to analogues with shorter alkyl chains (e.g., ethyl or propyl) .
Bioactivity Trends
While direct bioactivity data for the target compound is absent in the evidence, related compounds exhibit:
- Antimicrobial Activity: Thiazolidinone derivatives in show moderate-to-strong activity against E. coli and S. aureus, attributed to the thioxo group’s electrophilic reactivity .
- Antioxidant Potential: The conjugated enamine system in the target compound’s prop-2-en-1-ylamino group may enhance radical scavenging, as observed in structurally similar pyrimidinones .
Challenges and Opportunities
- Stereochemical Stability: The (Z)-configuration of the thiazolidinone methylidene group must be preserved during synthesis, as isomerization could reduce bioactivity .
- Optimization : Replacing 3-phenylpropyl with shorter alkyl chains (e.g., propyl or ethyl) may improve solubility without compromising aromatic interactions .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key optimizations include:
- Reaction conditions : Reflux under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates and final products .
- Catalysts/Solvents : Use of Lewis acids (e.g., ZnCl₂) in aprotic solvents like DMF or acetonitrile to enhance reaction efficiency . Yield optimization requires iterative adjustments of temperature (60–120°C) and reaction time (12–48 hours) .
Q. How can the Z-configuration of the thiazolidinone methylidene group be confirmed?
The Z-configuration is critical for biological activity and is verified via:
- NMR Spectroscopy : Observation of coupling constants (J ≈ 12–14 Hz for Z-isomers) in ¹H-NMR .
- X-ray Crystallography : Definitive confirmation of spatial arrangement via single-crystal analysis .
- IR Spectroscopy : Identification of C=S (thioxo) and C=O (oxo) stretching vibrations (1650–1750 cm⁻¹) to validate structural integrity .
Q. What preliminary assays are recommended to screen for biological activity?
Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s thiazolidinone motif .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
SAR strategies include:
- Substituent Variation : Systematic modification of the 3-phenylpropyl, allylamino, and 7-methyl groups (e.g., replacing phenyl with fluorophenyl or adjusting alkyl chain length) .
- Bioisosteric Replacement : Substituting the thioxo group with selenoxo or oxo to evaluate electronic effects .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., EGFR, Topoisomerase II) . Data from analogs (e.g., benzodioxole or piperazinyl derivatives) provide benchmarks for activity trends .
Q. How should contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
Contradictions may arise from:
- Pharmacokinetic Limitations : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) .
- Formulation Adjustments : Use of nanocarriers (liposomes) or prodrug strategies (e.g., esterification of allylamino group) to enhance bioavailability .
- Target Engagement Validation : Biolayer interferometry (BLI) or SPR to confirm direct binding to proposed targets .
Q. What computational methods are suitable for predicting off-target interactions?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : To evaluate binding stability in physiological conditions (e.g., Desmond or GROMACS) .
- Chemoproteomics : Activity-based protein profiling (ABPP) with clickable probes derived from the compound .
- Machine Learning Models : Training on PubChem BioAssay data to predict off-target kinase or GPCR interactions .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Functional Group | Purification Method | Yield (%) |
|---|---|---|---|
| Thiazolidinone precursor | C=S, C=O | Column chromatography (EtOAc/hexane) | 45–60 |
| Pyrido[1,2-a]pyrimidin-4-one core | N-H, C=N | Recrystallization (ethanol) | 70–85 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog | Modification | IC₅₀ (μM) HeLa | MIC (μg/mL) S. aureus |
|---|---|---|---|
| Parent compound | - | 2.3 ± 0.5 | 8.2 ± 1.1 |
| 3-Fluorophenyl variant | Fluorine substitution | 1.8 ± 0.3 | 6.5 ± 0.9 |
| Allylamino → Benzylamino | Bulkier substituent | 5.1 ± 0.7 | 12.4 ± 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
